molecular formula C19H25N5O2 B5910752 N-[4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE

N-[4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE

Cat. No.: B5910752
M. Wt: 355.4 g/mol
InChI Key: JDQMBAXSPMAIRY-UHFFFAOYSA-N
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Description

N-[4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core is synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Octyl Group: The octyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Another benzodiazole derivative with different substituents.

    Phenoxymethybenzoimidazole derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

N-[4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to its specific combination of benzodiazole and oxadiazole rings, along with the octyl and acetamide substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-(1-octylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-3-4-5-6-7-10-13-24-16-12-9-8-11-15(16)21-19(24)17-18(20-14(2)25)23-26-22-17/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQMBAXSPMAIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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